8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one has been studied for its synthesis and biological properties. Chilin et al. (2003) found that derivatives of this compound exhibited moderate antiproliferative activity in mammalian cells and higher activity upon UVA irradiation compared to 8-MOP, without mutagenicity and skin phototoxicity. These derivatives were promising as photochemotherapeutic agents (Chilin et al., 2003).
Antimicrobial Agents
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline, which showed significant antibacterial and antifungal activity. These compounds represent a potential class of antimicrobial agents (Holla et al., 2006).
Lanthanide Antennas for Sensing
In 2020, Fueyo-González et al. described the use of 8-Methoxy-4,5-dihydrocyclopenta[de]quinolin-2(1H)-one derivatives as lanthanide antennas for water sensing. These compounds exhibited selective Eu3+ luminescence in organic solvents and could be used as highly sensitive water sensors (Fueyo-González et al., 2020).
Cytotoxicity and Anticancer Potential
Bonacorso et al. (2016) conducted a study on the synthesis and cytotoxicity of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, starting from isatin and alky(aryl/heteroaryl) ketones. Some of these compounds demonstrated significant cytotoxicity in human leukocytes at high concentrations, indicating their potential in cancer research (Bonacorso et al., 2016).
Nucleophilic Substitution in Proton Sponges
Dyablo and Pozharskii (2019) explored the nucleophilic substitution in quinoline proton sponges, including derivatives of 8-methoxyquinoline. They found that these compounds could act as ligands for both protic and Lewis acids, contributing to the understanding of quinoline chemistry (Dyablo & Pozharskii, 2019).
Safety and Hazards
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash all exposed external body areas thoroughly after handling . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
Properties
IUPAC Name |
8-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(11(12,13)14)5-9(16)15-10(6)8/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFGBTUNMHUFHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.